molecular formula C22H21N5O2 B11292907 4-Methyl-2-[(3-methylphenyl)methyl]-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-2-[(3-methylphenyl)methyl]-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11292907
M. Wt: 387.4 g/mol
InChI Key: NDJKGYIRTZYGKP-UHFFFAOYSA-N
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Description

1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and imidazo[1,2-g]purine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the methyl, phenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenylimidazolidine-2,4,5-trione
  • 1-methyl-3-phenylpropylamine
  • 1-methyl-3-phenylpiperazine

Uniqueness

1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-g]purine core and multiple aromatic rings make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

4-methyl-2-[(3-methylphenyl)methyl]-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O2/c1-15-7-6-8-16(13-15)14-27-20(28)18-19(24(2)22(27)29)23-21-25(11-12-26(18)21)17-9-4-3-5-10-17/h3-10,13H,11-12,14H2,1-2H3

InChI Key

NDJKGYIRTZYGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=CC=C5)N(C2=O)C

Origin of Product

United States

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